molecular formula C12H9ClFN3O2 B14082658 Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate

Katalognummer: B14082658
Molekulargewicht: 281.67 g/mol
InChI-Schlüssel: AJRRTWRSJKLBGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C12H9ClFN3O2 and a molecular weight of 281.67 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and fluorophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with 4-fluoroaniline under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9ClFN3O2

Molekulargewicht

281.67 g/mol

IUPAC-Name

methyl 3-amino-6-chloro-5-(4-fluorophenyl)pyrazine-2-carboxylate

InChI

InChI=1S/C12H9ClFN3O2/c1-19-12(18)9-11(15)17-8(10(13)16-9)6-2-4-7(14)5-3-6/h2-5H,1H3,(H2,15,17)

InChI-Schlüssel

AJRRTWRSJKLBGK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC(=C(N=C1N)C2=CC=C(C=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.